Laulimalide
Overview
Description
Synthesis Analysis
The total synthesis of laulimalide has been achieved in 27 steps and 2.9% overall yield . Notable features are the use of Jacobsen HDA chemistry for the enantioselective construction of the side chain dihydropyran, a diastereoselective aldol coupling using chiral boron enolate methodology, a Mitsunobu macrolactonization, and a Sharpless AE to introduce the epoxide onto des-epoxy-laulimalide .
Molecular Structure Analysis
Laulimalide has a unique binding site located on two adjacent β-tubulin units between tubulin protofilaments of a microtubule . The chemical formula of Laulimalide is C30H42O7 .
Chemical Reactions Analysis
The total synthesis of the potent microtubule-stabilizing anticancer agent (−)-laulimalide has been achieved in 27 steps and 2.9% overall yield . Notable features are the use of Jacobsen HDA chemistry for the enantioselective construction of the side chain dihydropyran, a diastereoselective aldol coupling using chiral boron enolate methodology, a Mitsunobu macrolactonization, and a Sharpless AE to introduce the epoxide onto des-epoxy-laulimalide .
Physical And Chemical Properties Analysis
The chemical formula of Laulimalide is C30H42O7 . Its exact mass is 514.29 and its molecular weight is 514.659 .
Scientific Research Applications
Microtubule Stabilization and Anticancer Activity
Laulimalide and its analog, isolaulimalide, have been identified as potent microtubule-stabilizing agents with paclitaxel-like activity. They induce reorganization of the cellular microtubule network, leading to abnormal mitotic spindles, nuclear convolution, and the formation of multiple micronuclei. Notably, laulimalide is effective against P-glycoprotein overexpressing multidrug-resistant cell lines, suggesting a therapeutic advantage over traditional treatments like paclitaxel (Mooberry et al., 1999).
Binding Site and Mechanism
Distinct from paclitaxel and epothilones, laulimalide binds at a unique site on tubulin, reinforcing its role as a microtubule stabilizer without competing for the taxoid site. This unique binding enables laulimalide to retain activity in cell lines resistant to paclitaxel or epothilones, emphasizing its potential as a complementary or alternative therapeutic agent in cancer treatment (Pryor et al., 2002).
Synthetic Analogues and Derivatives
Research on laulimalide analogues aims to identify structurally simplified variants that retain or enhance its biological activity. Such efforts have led to the development of side chain analogues through cross metathesis strategies, revealing insights into laulimalide's functional moieties critical for anticancer activity. These analogues maintain efficacy against multidrug-resistant cells and exhibit similar mechanisms of action, including microtubule stabilization and apoptosis induction (Mooberry et al., 2008).
Therapeutic Synergies
Laulimalide demonstrates synergistic effects with other microtubule-targeting agents like paclitaxel, enhancing tubulin polymerization and indicating the potential for combined drug therapies. This synergy, particularly with non-taxane stabilizers, underscores laulimalide's value in developing more effective cancer treatment regimens (Clark et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQEQDLFWWWMV-XZZGLLCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893501 | |
Record name | Laulimalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Laulimalide | |
CAS RN |
115268-43-4 | |
Record name | Laulimalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115268-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laulimalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.